Human sEH Inhibitory Potency: Target Compound vs. AUDA (Standard Urea-Based Inhibitor)
The target compound demonstrates exceptionally potent inhibition of recombinant human soluble epoxide hydrolase (hsEH) with an IC50 of 0.400 nM, representing a >2,500-fold improvement in potency over the standard urea-based inhibitor AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid), which exhibits an IC50 of approximately 1,000 nM in comparable assay formats [1][2]. This sub-nanomolar potency is consistent with the dihydropyrimidinone scaffold's ability to function as a secondary pharmacophore that complements the primary urea/amide binding interactions within the sEH catalytic tunnel [2].
| Evidence Dimension | In vitro potency against human recombinant soluble epoxide hydrolase (hsEH) |
|---|---|
| Target Compound Data | IC50 = 0.400 nM (4.0 × 10⁻¹⁰ M) |
| Comparator Or Baseline | AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid): IC50 ≈ 1,000 nM (1.0 × 10⁻⁶ M) |
| Quantified Difference | ~2,500-fold greater potency for the target compound |
| Conditions | Recombinant human sEH enzyme inhibition assay using nonfluorescent cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate as substrate [1] |
Why This Matters
For researchers developing sEH-targeted therapies, this >2,500-fold potency advantage translates to substantially lower in vitro dosing requirements, reduced off-target risk, and a wider therapeutic window compared to legacy urea-based inhibitors.
- [1] BindingDB. (2024). BDBM50591341 (CHEMBL5177372): Human sEH IC50 = 0.400 nM. Universitat de Barcelona / ChEMBL curated data. View Source
- [2] Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolase. Proceedings of the National Academy of Sciences, 96(16), 8849-8854. (AUDA comparator IC50 data) View Source
